An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)propan-1-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)propan-1-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(3-methoxy-5-methylphenyl)propan-1-amine, a substituted phenethylamine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its chemical architecture, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of Substituted Phenethylamines
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. Modifications to the aromatic ring and the ethylamine side chain can profoundly influence the pharmacological profile, leading to compounds with diverse therapeutic applications. 1-(3-Methoxy-5-methylphenyl)propan-1-amine belongs to this versatile class of molecules. Its structure, featuring a methoxy and a methyl group on the phenyl ring at the 3 and 5 positions respectively, and a propyl-1-amine chain, suggests potential interactions with various biological targets within the central nervous system. Understanding the nuanced relationship between its structure and properties is crucial for exploring its therapeutic potential.
Chemical Structure and Predicted Properties
The structural and predicted physicochemical properties of 1-(3-methoxy-5-methylphenyl)propan-1-amine are summarized below. These predicted values offer a preliminary understanding of the compound's behavior in various chemical and biological systems.
Molecular Structure
The chemical structure of 1-(3-methoxy-5-methylphenyl)propan-1-amine is characterized by a benzene ring substituted with a methoxy group at the third position and a methyl group at the fifth position. A 1-aminopropane group is attached to the first position of the phenyl ring.
| Identifier | Value |
| Molecular Formula | C₁₁H₁₇NO |
| IUPAC Name | 1-(3-methoxy-5-methylphenyl)propan-1-amine |
| SMILES | CCC(C1=CC(=CC(=C1)C)OC)N |
| InChI | InChI=1S/C11H17NO/c1-4-11(12)9-5-8(2)6-10(7-9)13-3/h5-7,11H,4,12H2,1-3H3 |
| InChIKey | WYRDCGOTANWNOL-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following table outlines the predicted physicochemical properties. These values are computationally derived and provide a useful starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 179.26 g/mol | ChemScene[1] |
| Monoisotopic Mass | 179.13101 Da | PubChemLite |
| XlogP | 2.0 | PubChemLite |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Proposed Synthesis: A Reductive Amination Approach
A highly plausible and efficient method for the synthesis of 1-(3-methoxy-5-methylphenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 1-(3-methoxy-5-methylphenyl)propan-1-one. This widely utilized transformation in organic synthesis offers a direct and often high-yielding route to primary amines.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-(3-methoxy-5-methylphenyl)propan-1-amine via reductive amination.
Step-by-Step Experimental Protocol
This protocol is a general guideline based on established reductive amination procedures. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve the desired yield and purity.
Materials:
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1-(3-Methoxy-5-methylphenyl)propan-1-one
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Ammonium acetate or ammonia in methanol
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3-methoxy-5-methylphenyl)propan-1-one (1.0 eq).
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Solvent and Amine Source: Dissolve the ketone in anhydrous methanol (to a concentration of approximately 0.2-0.5 M). Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. The choice of reducing agent is critical; sodium cyanoborohydride is effective at slightly acidic pH, which is often established by the ammonium salt, while sodium triacetoxyborohydride is a milder and less toxic alternative that can be used under neutral or slightly acidic conditions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Final Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3-methoxy-5-methylphenyl)propan-1-amine.
Expected Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques. Below are the predicted key spectral features based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
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Aromatic protons will appear as multiplets or distinct singlets/doublets in the aromatic region (δ 6.5-7.5 ppm).
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The methoxy group (-OCH₃) protons will be a sharp singlet around δ 3.8 ppm.
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The methyl group (-CH₃) on the phenyl ring will present as a singlet around δ 2.3 ppm.
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The benzylic proton (-CH(NH₂)-) will be a multiplet, likely a triplet or quartet, depending on the coupling with the adjacent methylene protons.
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The methylene protons (-CH₂-) of the propyl chain will show as a multiplet.
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The terminal methyl protons (-CH₃) of the propyl chain will be a triplet.
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The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
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-
¹³C NMR: The carbon NMR will display a unique signal for each carbon atom in a different chemical environment.
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Aromatic carbons will resonate in the δ 110-160 ppm region.
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The methoxy carbon will be around δ 55 ppm.
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The benzylic carbon will be in the δ 50-60 ppm range.
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The aliphatic carbons of the propyl chain and the phenyl-attached methyl group will appear in the upfield region (δ 10-40 ppm).
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Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation.
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ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 180.1383.[2]
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EI-MS: The fragmentation pattern would likely show a prominent peak corresponding to the loss of the ethyl group via benzylic cleavage, a characteristic fragmentation for phenethylamines.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]
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C-H stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-O stretch: The aryl-alkyl ether C-O stretch will be visible around 1000-1300 cm⁻¹.
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N-H bend: The N-H bending vibration is expected around 1590-1650 cm⁻¹.
Potential Pharmacological Significance and Applications
While the specific pharmacology of 1-(3-methoxy-5-methylphenyl)propan-1-amine has not been reported, its structural similarity to known psychoactive compounds suggests it may possess activity at monoamine transporters or receptors. For instance, related substituted amphetamines and phenethylamines are known to interact with serotonin, dopamine, and norepinephrine systems.[4][5] The substitution pattern on the phenyl ring is a key determinant of receptor affinity and selectivity. Therefore, this compound could serve as a valuable tool compound for structure-activity relationship (SAR) studies in the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to elucidate its specific biological targets and pharmacological effects.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of 1-(3-methoxy-5-methylphenyl)propan-1-amine. By combining established chemical principles with data from analogous compounds, a comprehensive profile encompassing its structure, properties, synthesis, and expected analytical characteristics has been constructed. The proposed synthetic route via reductive amination offers a practical and efficient method for its preparation, paving the way for future experimental investigation. The insights provided herein are intended to empower researchers and scientists to further explore the chemical and biological landscape of this intriguing phenethylamine derivative.
References
-
PubChem. (n.d.). 1-(3-methoxy-5-methylphenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Johnson, M. P., Frescas, S. P., Oberlender, R., & Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668.
-
Wikipedia. (2023). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine CH3CH2CH2NH2. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 1-(3-methoxy-5-methylphenyl)propan-1-amine (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 3. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
